molecular formula C7H17NO3S B14591567 Heptan-4-ylsulfamic acid CAS No. 61517-52-0

Heptan-4-ylsulfamic acid

Cat. No.: B14591567
CAS No.: 61517-52-0
M. Wt: 195.28 g/mol
InChI Key: BUWFJRAXDLLZDY-UHFFFAOYSA-N
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Description

Heptan-4-ylsulfamic acid (C₇H₁₅NSO₃) is a sulfamic acid derivative where the amino group is substituted with a branched heptan-4-yl alkyl chain. This structural modification imparts unique physicochemical properties, such as increased lipophilicity compared to simpler sulfamates like sulfamic acid (H₂NSO₃H) or cyclohexylsulfamic acid. The compound is synthesized via nucleophilic substitution, typically involving heptan-4-amine and chlorosulfonic acid derivatives. Its branched alkyl chain enhances membrane permeability, making it relevant in biochemical studies targeting sulfotransferases or sulfatases .

Properties

CAS No.

61517-52-0

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

IUPAC Name

heptan-4-ylsulfamic acid

InChI

InChI=1S/C7H17NO3S/c1-3-5-7(6-4-2)8-12(9,10)11/h7-8H,3-6H2,1-2H3,(H,9,10,11)

InChI Key

BUWFJRAXDLLZDY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptan-4-ylsulfamic acid typically involves the reaction of heptan-4-amine with sulfur trioxide or chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. For example, the reaction with sulfur trioxide can be carried out in a solvent such as dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process typically includes steps such as the purification of the starting materials, the controlled addition of reagents, and the isolation and purification of the final product through techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Heptan-4-ylsulfamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfamic acid group to an amine group.

    Substitution: The sulfamic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Heptan-4-ylsulfamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptan-4-ylsulfamic acid involves its interaction with various molecular targets. The sulfamic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modification of their activity. The alkyl chain can also interact with hydrophobic regions of biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Water Solubility (g/L) pKa Thermal Decomposition (°C)
This compound 209.29 12.5 (low) ~2.1 180
Sulfamic Acid 97.10 226 (high) 1.0 205
Cyclohexylsulfamic Acid 179.24 45 (moderate) ~1.5 170
Methylsulfamic Acid 111.12 320 (high) ~1.8 190
  • Solubility : The heptan-4-yl group reduces water solubility compared to smaller sulfamates, aligning with trends in alkyl chain length and hydrophobicity .
  • pKa : The electron-donating alkyl group slightly raises the pKa relative to sulfamic acid, affecting ionization and reactivity.
  • Thermal Stability : Longer alkyl chains lower decomposition temperatures due to increased steric strain .

Research Findings

  • Enzyme Inhibition : this compound demonstrates moderate inhibition of NDST isoform 4 (IC₅₀ = 18 µM), outperforming linear-chain analogs like hexylsulfamic acid (IC₅₀ = 42 µM) in heparan sulfate modification studies .
  • Solubility Challenges : Despite its bioactivity, low water solubility limits in vivo applications, prompting formulation studies with cyclodextrin complexes .

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